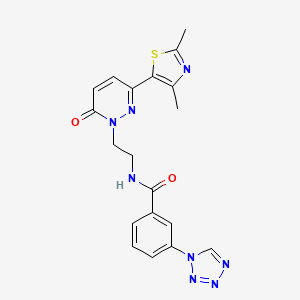![molecular formula C22H28N4O4S B2480352 N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898450-79-8](/img/structure/B2480352.png)
N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include cyclization, alkylation, and condensation steps. For example, the synthesis of similar complex molecules has been achieved through reactions involving chloromethyl groups, methoxy and morpholino substitutions, leading to various heterocyclic compounds (Voskressensky et al., 2015). The synthesis process is pivotal in determining the yield, purity, and structural integrity of the compound.
Molecular Structure Analysis
Crystal structure analysis reveals detailed insights into the molecular arrangement and bonding patterns. Studies on related molecules, such as those with oxothiazolidin-2-ylidene)acetamides structures, provide comparative analyses of molecular conformations and intermolecular interactions, showcasing the importance of structural analysis in understanding compound properties (Galushchinskiy et al., 2017).
Chemical Reactions and Properties
The chemical behavior of such compounds can be explored through their reactivity with various reagents. For instance, the interaction with acetylenedicarboxylate ester or methyl propiolate can lead to a range of products, indicating the versatility and reactivity of the core structure (Voskressensky et al., 2015). This reactivity is essential for further modifications and applications of the compound.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has led to the synthesis of novel heterocyclic compounds derived from structural analogs, displaying significant anti-inflammatory and analgesic activities. These compounds, synthesized from precursors like visnagenone or khellinone, have shown potential as cyclooxygenase-1 and cyclooxygenase-2 inhibitors, suggesting their applicability in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal Applications
Pyridine derivatives, closely related in structure, have demonstrated insecticidal activity against specific pests, indicating the compound's potential utility in agricultural sciences for pest management and control strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Crystal Structure Analysis
The analysis of crystal structures related to this compound has provided valuable insights into its physical and chemical characteristics, facilitating the design of materials with tailored properties for applications in materials science and engineering (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial Research
Derivatives of similar structural frameworks have been investigated for their antimicrobial activities, revealing potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Majithiya & Bheshdadia, 2022).
Radioligand Development
Research into pyridopyrimidin-4-one derivatives has led to the development of novel radioligands for receptor studies, suggesting the compound's utility in biochemical research, particularly in studying receptor-ligand interactions and pharmacokinetics (Koga et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-29-17-7-5-16(6-8-17)23-20(27)15-31-21-18-3-2-4-19(18)26(22(28)24-21)10-9-25-11-13-30-14-12-25/h5-8H,2-4,9-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKXODSAKAIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)




![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)
![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)
